1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride
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Overview
Description
1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of an azepane ring, a propargyl ether group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Propargyl Ether Group: This step may involve the reaction of an alcohol with a propargyl halide under basic conditions.
Final Assembly: The final step involves coupling the azepane ring with the propargyl ether intermediate, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO₄.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The propargyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or CrO₃ in acidic or basic conditions.
Reduction: H₂ with Pd/C or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azepan-1-yl)-3-((3-methylbut-1-yn-3-yl)oxy)propan-2-ol hydrochloride
- 1-(Piperidin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride
Uniqueness
1-(Azepan-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol hydrochloride is unique due to the presence of the azepane ring, which may impart specific steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(azepan-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2.ClH/c1-4-15(3,5-2)18-13-14(17)12-16-10-8-6-7-9-11-16;/h1,14,17H,5-13H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZSTFUARJVBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCCCCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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